3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-4-7-17(8-5-14)19-13-23-21(24-19)26-11-10-22-20(25)18-9-6-15(2)16(3)12-18/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACHXTRWBFMHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting 4-methylphenylamine with glyoxal in the presence of ammonium acetate.
Thioether Formation: The imidazole derivative is then reacted with 2-bromoethyl sulfide to form the thioether linkage.
Benzamide Formation: Finally, the thioether-imidazole derivative is reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzamide group can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Benzimidazole Derivatives
- Compound W1 (): 3‑(2‑(1H‑Benzo[d]imidazol‑2-ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide
- Key Differences :
- Replaces the imidazole ring with a benzimidazole core.
- Contains a 2,4-dinitrophenyl group (electron-withdrawing) instead of the 4-methylphenyl (electron-donating) substituent.
Thiadiazole Derivatives
Substituent Effects on Physicochemical Properties
*LogP estimated based on substituent contributions.
- Thermal Stability : Thiadiazole derivatives (e.g., 8a) exhibit higher melting points (~290°C), suggesting stronger crystal packing due to planar heterocycles .
Biological Activity
3,4-Dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is a complex organic compound characterized by a benzamide core and various functional groups. Its unique structure positions it as a significant candidate in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- IUPAC Name : 3,4-dimethyl-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
- Molecular Formula : C21H23N3OS
- CAS Number : 897454-59-0
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Imidazole Ring : This is achieved by reacting 4-methylphenylamine with glyoxal in the presence of ammonium acetate.
- Thioether Formation : The imidazole derivative is reacted with 2-bromoethyl sulfide to introduce the thioether linkage.
- Benzamide Formation : Finally, the thioether-imidazole derivative reacts with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. The imidazole ring is known to interact with various biological targets, including enzymes and receptors involved in cancer progression.
Case Studies and Findings
- In Vitro Studies : Compounds with similar structures have been tested against multiple cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). For instance, one study reported an IC50 value of 1.18 µM for a related compound against HEPG2 cells, demonstrating significant cytotoxicity compared to standard treatments like staurosporine .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of metalloenzymes through coordination with metal ions present in the active sites of these enzymes. Additionally, the benzamide group can form hydrogen bonds, enhancing binding affinity to biological targets .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Its structural features may contribute to its ability to disrupt microbial cell functions.
Research Insights
Studies have indicated that similar imidazole derivatives possess antibacterial and antifungal properties. For example, imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown effectiveness against various bacterial strains .
Summary of Biological Activities
| Activity Type | Relevant Findings | IC50 Values |
|---|---|---|
| Anticancer | Effective against HEPG2, MCF7 cell lines | 1.18 µM (HEPG2) |
| Inhibition of metalloenzymes | Varies by compound | |
| Antimicrobial | Effective against multiple bacterial strains | Varies by strain |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3,4-dimethyl-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide?
Answer: Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate imidazole ring formation, while lower temperatures prevent side reactions during sulfanyl-ethyl linkage formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions for sulfanyl group incorporation, while ethanol/water mixtures improve crystallization .
- Reaction time : Extended reaction times (12–24 hrs) are critical for completing multi-step couplings, monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy : H and C NMR confirm the benzamide core, imidazole ring, and sulfanyl-ethyl linkage. Aromatic proton signals (δ 7.0–8.5 ppm) and methyl group resonances (δ 2.0–2.5 ppm) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching CHNOS) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers design initial biological screening assays for this compound?
Answer:
- Antimicrobial activity : Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity at 24–72 hrs .
- Enzyme inhibition : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates and IC calculations .
Q. What role do solvent systems play in the compound’s reactivity during derivatization?
Answer:
- Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions for sulfanyl group modifications .
- Low-polarity solvents (e.g., toluene) favor Friedel-Crafts alkylation of the 4-methylphenyl substituent .
- Aqueous mixtures facilitate hydrolysis of labile groups (e.g., methyl esters) under basic conditions .
Q. Which functional groups in the compound are most reactive for further chemical modifications?
Answer:
- Sulfanyl (-S-) group : Susceptible to oxidation (e.g., to sulfoxides) or nucleophilic displacement with alkyl halides .
- Imidazole NH : Participates in hydrogen bonding or metal coordination, useful for designing metal-organic frameworks (MOFs) .
- Benzamide carbonyl : Reacts with hydrazines or Grignard reagents to form hydrazides or secondary alcohols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s bioactivity?
Answer:
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups to modulate receptor binding .
- Scaffold hopping : Synthesize analogs with thiadiazole or oxadiazole rings instead of imidazole to compare antimicrobial potency .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets like kinase ATP-binding pockets .
Q. What strategies resolve contradictions in biological activity data across different studies?
Answer:
- Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Dose-response validation : Perform triplicate experiments with positive/negative controls (e.g., cisplatin for cytotoxicity) to confirm IC reproducibility .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. How can the reaction mechanism for sulfanyl-ethyl linkage formation be elucidated?
Answer:
- Kinetic studies : Monitor reaction progress via H NMR to detect intermediates (e.g., thiolate anions) .
- Isotopic labeling : Use S-labeled reagents to trace sulfur incorporation pathways via MS .
- Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to map energy barriers for SN2 vs. radical mechanisms .
Q. What advanced purification challenges arise during scale-up synthesis, and how are they addressed?
Answer:
- Byproduct removal : Use preparative HPLC with gradient elution to separate regioisomers formed during imidazole ring closure .
- Metal contamination : Employ Chelex resin to chelate residual catalysts (e.g., Pd from coupling reactions) .
- Polymorphism control : Optimize crystallization conditions (e.g., cooling rate, antisolvent addition) to isolate the thermodynamically stable form .
Q. How can molecular targets of this compound be identified in complex biological systems?
Answer:
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
- Thermal shift assays : Monitor protein denaturation (via SYPRO Orange) to detect target stabilization upon compound binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
